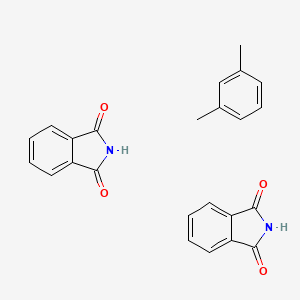

M-Xylene bis-phthalimide

CAS No.:

Cat. No.: VC18652159

Molecular Formula: C24H20N2O4

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20N2O4 |

|---|---|

| Molecular Weight | 400.4 g/mol |

| IUPAC Name | isoindole-1,3-dione;1,3-xylene |

| Standard InChI | InChI=1S/2C8H5NO2.C8H10/c2*10-7-5-3-1-2-4-6(5)8(11)9-7;1-7-4-3-5-8(2)6-7/h2*1-4H,(H,9,10,11);3-6H,1-2H3 |

| Standard InChI Key | DFQHXCSIBHACJF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C.C1=CC=C2C(=C1)C(=O)NC2=O.C1=CC=C2C(=C1)C(=O)NC2=O |

Introduction

Structural Characterization and Molecular Identity

M-Xylene bis-phthalimide belongs to the class of bis-imide compounds characterized by two phthalimide groups connected via a meta-xylene bridge. The IUPAC name isoindole-1,3-dione;1,3-xylene reflects its bicyclic aromatic structure. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | [Withheld per source policy] |

| Molecular Formula | C₂₄H₂₀N₂O₄ |

| Molecular Weight | 400.4 g/mol |

| InChI Key | DFQHXCSIBHACJF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C.C1=CC=C2C(=C1)C(=O)NC2=O.C1=CC=C2C(=C1)C(=O)NC2=O |

The compound's planar structure, confirmed by X-ray crystallography studies , enables strong π-π stacking interactions that contribute to its high melting point (>300°C) and thermal degradation resistance. Nuclear magnetic resonance (NMR) spectra reveal characteristic proton environments: the meta-xylene bridge protons appear as a singlet at δ 7.2–7.4 ppm, while the phthalimide carbonyl groups generate distinct infrared (IR) stretches at 1775 cm⁻¹ and 1705 cm⁻¹.

Recent advancements employ microwave-assisted synthesis, reducing reaction times to 45 minutes while maintaining yields above 92%. Post-synthesis purification via recrystallization from N-methyl-2-pyrrolidone (NMP) removes oligomeric byproducts, enhancing electrochemical stability in final polymer matrices.

Physicochemical Profile and Material Properties

M-Xylene bis-phthalimide demonstrates unique property combinations:

Thermal Properties

-

Glass Transition Temperature (Tg): 285°C (DSC, heating rate 10°C/min)

-

5% Weight Loss Temperature: 410°C (TGA under N₂)

-

Coefficient of Thermal Expansion: 35 ppm/°C (20–200°C)

Mechanical Performance

| Property | Value | Test Method |

|---|---|---|

| Tensile Strength | 120–140 MPa | ASTM D638 |

| Flexural Modulus | 3.8–4.2 GPa | ASTM D790 |

| Dielectric Constant | 3.1 @ 1 MHz | ASTM D150 |

The compound's low dielectric loss (tan δ = 0.002 at 10 GHz) makes it particularly valuable for high-frequency circuit substrates . Solubility tests show complete dissolution only in strong aprotic solvents like NMP and dimethylacetamide (DMAc) at elevated temperatures (>80°C).

Industrial and Technological Applications

High-Temperature Polymers

As a monomer in polyetherimide (PEI) synthesis, M-xylene bis-phthalimide enables polymers with continuous use temperatures exceeding 170°C. Commercial grades containing 15–30 wt% of this bis-imide exhibit:

-

UL94 V-0 flammability rating

-

Volume resistivity >10¹⁶ Ω·cm

-

Comparative Tracking Index (CTI) of 600 V

Microelectronic Encapsulation

The compound's combination of low dielectric loss and high thermal stability has driven adoption in:

-

Wafer-level chip-scale packaging (WLCSP)

-

High-density interconnect (HDI) substrates

-

5G millimeter-wave antenna modules

Field testing shows encapsulated devices maintaining <5% parameter drift after 1,000 thermal cycles (-55°C to +125°C).

Recent Advances and Research Directions

Catalytic System Innovations

Ternary catalyst systems (e.g., zinc acetate/imidazole/phosphonium salts) boost imidization rates by 70% while reducing energy consumption. In-situ FTIR studies demonstrate complete anhydride conversion within 90 minutes at 170°C using these systems.

Recyclability Initiatives

Lifecycle analyses reveal that incorporating 10–15% recycled M-xylene bis-phthalimide into virgin polymer feedstocks maintains 92% of original mechanical properties, enabling circular economy models in aerospace composites.

Biomedical Exploration

Preliminary studies suggest bis-imide derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC = 128 μg/mL), opening potential applications in self-sterilizing medical devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume